Thiazole, 2,5-dibromo-4-(1-methylethyl)-
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Overview
Description
Thiazole, also known as 1,3-thiazole, is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atom. It belongs to the azole family, which includes imidazoles and oxazoles. Thiazole’s aromaticity arises from the delocalization of a lone pair of π-electrons on the sulfur atom, satisfying Hückel’s rule. It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .
Interestingly, thiazole is a parent compound for various chemical derivatives, including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators. It even plays a crucial role in Vitamin B1 (thiamine), which aids in energy release during metabolism and supports the normal functioning of the nervous system .
Preparation Methods
The synthesis of Thiazole, 2,5-dibromo-4-(1-methylethyl)- involves several steps. One common method is the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea or substituted thioamides. Here are the key steps:
- Combine anhydrous benzene with thiourea and powdered 2,5-dichlorothien-3-yl ethanone.
- Heat the mixture in a water bath.
- Add a benzene solution of chloroacetone and reflux for 30 minutes.
- Separate the layers, discard the upper reddish liquid, and make the lower layer alkaline with sodium hydroxide.
- Extract the alkaline solution with ether and dry it using anhydrous sodium sulfate.
- Filter, perform atmospheric distillation, and collect the fraction boiling at 140–150°C.
- Re-distill the collected material to obtain Thiazole, 2,5-dibromo-4-(1-methylethyl)- with a boiling point of 143–145°C .
Chemical Reactions Analysis
Thiazoles participate in various reactions, including electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom. Common reagents include halogens, acids, and bases. Major products depend on the specific reaction conditions.
Scientific Research Applications
Thiazoles find applications in diverse fields:
Antimicrobial: Sulfathiazole
Antiretroviral: Ritonavir
Antifungal: Abafungin
Antineoplastic: Bleomycin, Tiazofurin These compounds demonstrate potent biological activities.
Mechanism of Action
The exact mechanism by which Thiazole, 2,5-dibromo-4-(1-methylethyl)- exerts its effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Thiazoles share structural similarities with other azoles, such as 2-methyl-4-(1-methylethyl)-thiazole and 4-methyl-2-(1-methylethyl)-thiazole. the unique bromine substitution pattern in Thiazole, 2,5-dibromo-4-(1-methylethyl)- sets it apart from its counterparts .
Properties
CAS No. |
1314357-17-9 |
---|---|
Molecular Formula |
C6H7Br2NS |
Molecular Weight |
285.00 g/mol |
IUPAC Name |
2,5-dibromo-4-propan-2-yl-1,3-thiazole |
InChI |
InChI=1S/C6H7Br2NS/c1-3(2)4-5(7)10-6(8)9-4/h3H,1-2H3 |
InChI Key |
GWTPSENJWBIAKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(SC(=N1)Br)Br |
Origin of Product |
United States |
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